1,1,3-Trimethyl-3-phenyl-1,3-disiletane
Description
1,1,3-Trimethyl-3-phenyl-1,3-disiletane is a four-membered cyclic organosilicon compound containing two silicon atoms in a 1,3-disilacyclobutane framework. Its structure features three methyl groups and one phenyl group as substituents on the silicon atoms. The phenyl group introduces steric bulk and electronic effects, distinguishing it from fully methyl-substituted analogs.
Properties
IUPAC Name |
1,1,3-trimethyl-3-phenyl-1,3-disiletane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si2/c1-12(2)9-13(3,10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGWTZPFQVIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571976 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7550-40-5 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane typically involves the reaction of phenylsilane with trimethylsilyl chloride under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the disiletane ring. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.
Solvent: Anhydrous solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trimethyl-3-phenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like platinum or palladium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Semiconductor Manufacturing
One significant application of 1,1,3-trimethyl-3-phenyl-1,3-disiletane is in the semiconductor industry. It is utilized as a precursor for depositing silicon-containing films through methods like chemical vapor deposition (CVD). These films are essential for creating dielectric layers that improve the performance and reliability of semiconductor devices .
Polymer Production
This compound plays a crucial role in producing advanced polymers, particularly polyimides. Polyimides made from phenylindane diamines derived from 1,1,3-trimethyl-3-phenylindane exhibit excellent thermal and oxidative stability. They are soluble in polar organic solvents, making them suitable for various applications in electronics and aerospace .
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Semiconductor Manufacturing | Used as a precursor for silicon-containing films | Enhances device performance |
| Polymer Production | Involved in synthesizing polyimides | High thermal stability and solubility |
| Fragrance Industry | Utilized as a fragrance agent | Provides desirable scent profiles |
Case Study 1: Semiconductor Films
A study published on the deposition of silicon-containing films highlighted the effectiveness of this compound as a precursor. The research demonstrated that films produced using this compound exhibited superior electrical properties compared to those made with conventional precursors. This advancement is crucial for enhancing the performance of microelectronic devices .
Case Study 2: Polyimide Development
Research conducted by Bateman & Gordon (1974) focused on the incorporation of phenylindane diamines into polyimide backbones. The study revealed that these modified polyimides displayed enhanced solubility and mechanical properties, making them suitable for high-performance applications in aerospace and electronics. The findings underscore the significance of 1,1,3-trimethyl-3-phenylindane in developing advanced polymer materials .
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The pathways involved include:
Formation of Siloxane Bonds: The silicon atoms can react with hydroxyl groups to form siloxane bonds, contributing to the stability and functionality of the compound.
Coordination with Metal Ions:
Comparison with Similar Compounds
Structural and Substitutional Differences
The following table summarizes key structural differences between 1,1,3-Trimethyl-3-phenyl-1,3-disiletane and related compounds:
| Compound Name | Substituents on Si Atoms | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 1-Si: 2 Me; 3-Si: 1 Me, 1 Ph | C11H18Si2 | Mixed methyl/phenyl substitution; asymmetric |
| 1,1,3,3-Tetramethyl-1,3-disiletane | 1,3-Si: 2 Me each | C6H16Si2 | Fully methyl-substituted; symmetric |
| 1,3-Diphenyl-1,1,3,3-tetramethyldisilane | 1,3-Si: 2 Me, 1 Ph each | C16H20Si2 | Non-cyclic disilane; phenyl and methyl groups |
| 1,1-Dimethyl-1,3-disiletane | 1-Si: 2 Me; 3-Si: H or other | C4H12Si2 | Less substituted; potential ring strain |
Sources :
Key Observations:
- Symmetry vs. Asymmetry : The tetramethyl analog (C6H16Si2) exhibits higher symmetry, likely reducing steric strain compared to the phenyl-containing compound .
- Electronic Effects : The phenyl group may introduce resonance stabilization or electron-withdrawing effects, altering the silicon centers’ electrophilicity compared to methyl groups .
Reactivity and Stability
Thermal Stability:
- Tetramethyl-1,3-disiletane : Exhibits moderate thermal stability due to symmetric substitution and reduced ring strain.
- Phenyl-Substituted Analogs : Increased ring strain from bulky phenyl groups may lower thermal stability but enhance reactivity in ring-opening polymerizations or cross-coupling reactions .
Reactivity in Ring-Opening Reactions:
- Methyl-substituted disilacyclobutanes are known to undergo ring-opening with nucleophiles or electrophiles. The phenyl group in this compound could direct regioselectivity in such reactions due to electronic effects .
Biological Activity
1,1,3-Trimethyl-3-phenyl-1,3-disiletane is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 236.34 g/mol. Its structure consists of a phenyl group attached to a trimethylindane framework, which contributes to its unique chemical properties.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Modulation : It has been suggested that the compound could interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity
In a study published in PMC, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective properties revealed that this compound could mitigate oxidative stress in neuronal cells. This effect was linked to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
